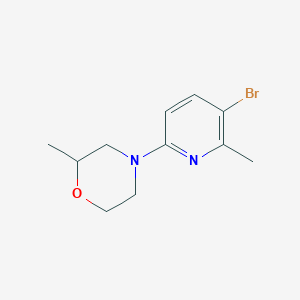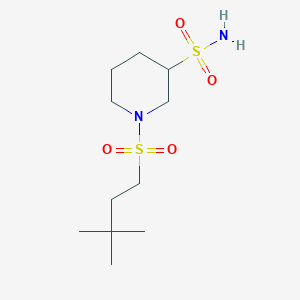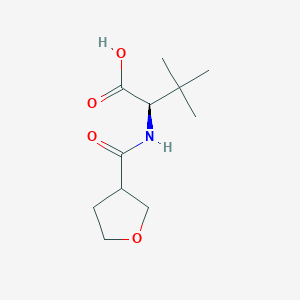![molecular formula C13H17NO4 B6630502 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6630502.png)
4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methoxy-methylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of benzoic acid with 2-methoxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to form the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate: A similar compound with a fluorine substitution on the benzene ring.
2-Methoxy-4-(methylsulfanyl)benzoic acid: Another compound with a methoxy group and a different substituent on the benzene ring.
Uniqueness
4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid is unique due to its specific substitution pattern and the presence of both methoxy and methylpropanoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[[(2-methoxy-2-methylpropanoyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,18-3)12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRZSMOTWHEQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol](/img/structure/B6630421.png)
![2-[(5-bromo-6-methylpyridin-2-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B6630424.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6630436.png)
![[1-(5-Bromo-6-methylpyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B6630447.png)

![3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile](/img/structure/B6630461.png)
![2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6630490.png)
![3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6630497.png)
![2-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6630503.png)
![(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6630508.png)

![2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid](/img/structure/B6630518.png)

